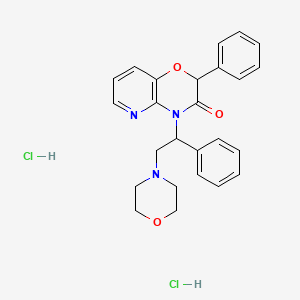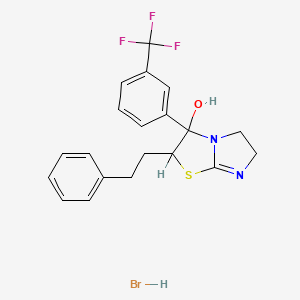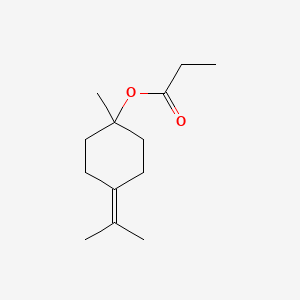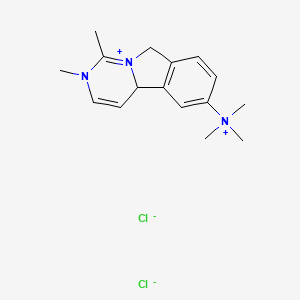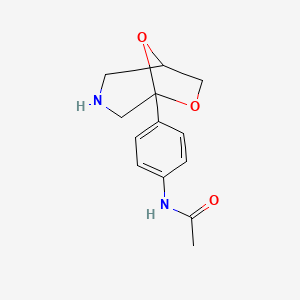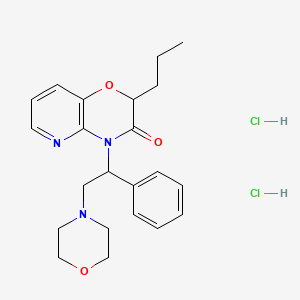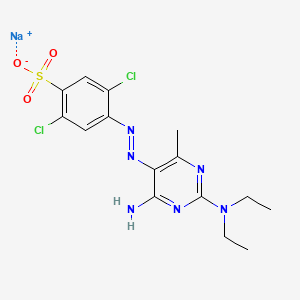
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, azo linkage, and sulphonate group, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine derivative, which is then subjected to diazotization and subsequent azo coupling reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its reactivity and stability.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific solvents and temperature controls to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo linkage and sulphonate group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and pyrimidine derivatives, such as:
Benzothiazole derivatives: Known for their antimicrobial and anti-tubercular activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties
Uniqueness
What sets Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84962-51-6 |
|---|---|
Molecular Formula |
C15H17Cl2N6NaO3S |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
sodium;4-[[4-amino-2-(diethylamino)-6-methylpyrimidin-5-yl]diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C15H18Cl2N6O3S.Na/c1-4-23(5-2)15-19-8(3)13(14(18)20-15)22-21-11-6-10(17)12(7-9(11)16)27(24,25)26;/h6-7H,4-5H2,1-3H3,(H2,18,19,20)(H,24,25,26);/q;+1/p-1 |
InChI Key |
DNMMUVLDIQPAEQ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)N)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



